molecular formula C6H11ClN2 B2744622 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride CAS No. 1951441-21-6

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride

Cat. No. B2744622
CAS RN: 1951441-21-6
M. Wt: 146.62
InChI Key: PLWWWADVVRPOFO-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride (AMCC) is a cyclic amide derivative of cyclobutane, a four-carbon saturated hydrocarbon. It is a white to off-white crystalline solid that is soluble in water and ethanol. AMCC has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is used as a catalyst in the synthesis of organic compounds and as a reagent in the preparation of pharmaceuticals. In addition, AMCC has been used as an inhibitor of enzymes and as a substrate in biochemical assays.

Scientific Research Applications

Synthesis of Biobased Chemicals

One notable application involves the synthesis of biobased succinonitrile, a precursor to 1,4-diaminobutane, which is crucial for the industrial production of polyamides. The process utilizes glutamic acid and glutamine, abundant in plant proteins, to produce succinonitrile through a series of catalyzed reactions, offering a sustainable route to important industrial chemicals (Lammens et al., 2011).

Advanced Synthetic Methodologies

Research also focuses on advanced synthetic methodologies for producing a variety of cyclobutane derivatives. For example, an improved two-step synthetic approach toward 3-(2-chloroethyl)cyclobutanone has been utilized in the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This process involves reversible addition of hydrogen cyanide to in situ generated imines, followed by intramolecular nucleophilic substitution, yielding bicyclic compounds in moderate to good yields. These compounds are significant due to their potential in various synthetic applications, highlighting the versatility of cyclobutane derivatives in organic synthesis (De Blieck & Stevens, 2011).

Biomedical Applications

In the biomedical field, cyclobutane derivatives have been investigated for their potential as BNCT (Boron Neutron Capture Therapy) agents. One study describes the synthesis of an unnatural amino acid as a new potential BNCT agent, showcasing the relevance of cyclobutane structures in developing therapeutic agents (Srivastava, Singhaus, & Kabalka, 1997).

Antiproliferative Activity

Cyclobutane-1,1,2,2-tetracarbonitriles have shown significant activity against various cancer cell lines, with one compound exhibiting high activity against leukemia cells. The mechanism of action is associated with alkylation of tumor-cell DNA, highlighting the potential of cyclobutane derivatives in cancer therapy (Mar'yasov et al., 2020).

Structural and Stereoselective Synthesis

Research on cyclobutane-containing scaffolds has demonstrated their utility as intermediates in the stereoselective synthesis of compounds for biomedical purposes, including surfactants, gelators, and metal cation ligands. This underscores the structural diversity and functional versatility of cyclobutane derivatives in chemistry and materials science (Illa et al., 2019).

properties

IUPAC Name

1-(aminomethyl)cyclobutane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6(5-8)2-1-3-6;/h1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWWWADVVRPOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride

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